molecular formula C18H21ClN2O4S B3384696 2-chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one CAS No. 568555-78-2

2-chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one

Cat. No.: B3384696
CAS No.: 568555-78-2
M. Wt: 396.9 g/mol
InChI Key: AQGQGXJINFPOMP-UHFFFAOYSA-N
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Description

This compound features a 2,5-dimethylpyrrole core substituted at the 1-position with a 3-(morpholine-4-sulfonyl)phenyl group and at the 3-position with a 2-chloroacetyl moiety.

Properties

IUPAC Name

2-chloro-1-[2,5-dimethyl-1-(3-morpholin-4-ylsulfonylphenyl)pyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-13-10-17(18(22)12-19)14(2)21(13)15-4-3-5-16(11-15)26(23,24)20-6-8-25-9-7-20/h3-5,10-11H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGQGXJINFPOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions while maintaining stringent quality control to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one is utilized in various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially altering their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Key differences among analogs arise from substituents on the phenyl ring attached to the pyrrole core. A comparative analysis is provided below:

Compound Name & CAS Phenyl Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound 3-(Morpholine-4-sulfonyl) C₁₉H₂₂ClN₂O₄S 413.91* Not reported Morpholine sulfonyl, chloroacetyl
2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethanone (757192-82-8) 4-(Trifluoromethoxy) C₁₅H₁₃ClF₃NO₂ 331.72 147 Trifluoromethoxy, chloroacetyl
2-Chloro-1-[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (923720-64-3) 3-Chloro-4-methoxy C₁₆H₁₆Cl₂NO₂ 337.21 Not reported Chloro, methoxy, chloroacetyl
2-Chloro-1-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}ethanone (749920-14-7) 4-Isopropyl C₁₇H₂₀ClNO 289.80 Not reported Isopropyl, chloroacetyl
2-Chloro-1-(1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone (923741-12-2) 3,5-Difluoro C₁₅H₁₁ClF₂NO 303.71 Not reported Fluoro, chloroacetyl

*Molecular weight calculated based on formula.

Key Observations:
  • Electron-Withdrawing vs. In contrast, isopropyl (in 749920-14-7) and methoxy (in 923720-64-3) groups are electron-donating, which may alter reaction pathways .
  • Melting Points : The trifluoromethoxy analog (757192-82-8) exhibits a relatively high melting point (147°C), likely due to strong intermolecular dipole interactions. Morpholine sulfonyl derivatives (target compound) are expected to have even higher melting points due to hydrogen bonding from the sulfonyl group, though data are unavailable .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The carbonyl stretch in 757192-82-8 appears at 1685 cm⁻¹, typical for ketones. The target compound’s IR spectrum would additionally show S=O stretches (~1350–1150 cm⁻¹) and morpholine C-O-C vibrations (~1120 cm⁻¹) .
  • NMR Data : The trifluoromethoxy analog (757192-82-8) shows distinct ¹⁹F-NMR signals at δ −56.89, while the target compound’s morpholine sulfonyl group would produce unique ¹H- and ¹³C-NMR shifts due to sulfonyl-induced deshielding .

Biological Activity

2-Chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one is a synthetic organic compound with a complex structure and potential biological activities. Its molecular formula is C18H21ClN2O4S, and it has garnered attention in medicinal chemistry due to its interactions with various biological targets. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

PropertyValue
Molecular Formula C18H21ClN2O4S
Molecular Weight 396.89 g/mol
CAS Number 568555-78-2
IUPAC Name This compound

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. The compound may act as an inhibitor or modulator of various biochemical pathways, potentially affecting cellular processes such as apoptosis, proliferation, and inflammation.

Research indicates that the morpholine sulfonyl group contributes to its binding affinity to target proteins, enhancing its pharmacological properties . Additionally, the presence of the pyrrole ring is significant for its biological activity, as it is commonly found in many biologically active compounds.

Antibacterial Activity

Recent studies have evaluated the antibacterial effects of compounds similar to this compound against various pathogens. For instance, a study demonstrated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli . The compound's structure suggests potential effectiveness against antibiotic-resistant strains due to its unique mechanism of action.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the compound's effects on cancer cell lines. The results indicated that certain concentrations led to reduced cell viability in human cancer cell lines, suggesting potential applications in cancer therapy . The compound's ability to induce apoptosis in these cells was also noted.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrrole compounds were tested for their antimicrobial properties. The results showed that modifications similar to those in this compound significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Cancer Cell Inhibition
Another research effort focused on the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that at specific concentrations, the compound could inhibit cell growth by inducing apoptosis through caspase activation pathways . This suggests its potential as a lead compound for developing new anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one
Reactant of Route 2
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2-chloro-1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one

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